(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one
Description
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR spectra reveal distinct signals for the oxazolone ring protons, the exocyclic double bond, and aromatic systems. The vinyl proton on the methylene group (C=CH–) appears as a singlet at δ 7.85 ppm , deshielded by conjugation with the electron-withdrawing oxazolone ring. Thiophene protons resonate as a multiplet between δ 7.20–7.50 ppm , while phenyl group protons exhibit two doublets at δ 7.60–7.70 ppm (ortho) and δ 7.30–7.40 ppm (meta/para).
¹³C NMR identifies the carbonyl carbon of the oxazolone at δ 168.2 ppm , characteristic of strained cyclic ketones. The exocyclic double bond carbons resonate at δ 142.1 ppm (C=CH–) and δ 126.8 ppm (=C–S) , with thiophene carbons appearing between δ 120–140 ppm .
Infrared (IR) Spectroscopy
Strong absorption at 1745 cm⁻¹ corresponds to the C=O stretch of the oxazolone ring. Conjugation with the double bond reduces the carbonyl stretching frequency compared to non-conjugated analogs (typically ~1800 cm⁻¹). The C=C stretch of the exocyclic double bond appears at 1620 cm⁻¹ , while aromatic C–H bends are observed near 750–850 cm⁻¹ .
Ultraviolet-Visible (UV-Vis) Spectroscopy
The compound exhibits a strong absorption band at λₘₐₓ = 320 nm (ε = 12,500 L·mol⁻¹·cm⁻¹) due to π→π* transitions in the conjugated system. A weaker n→π* transition at λ = 260 nm (ε = 950 L·mol⁻¹·cm⁻¹) arises from the non-bonding electrons on the carbonyl oxygen.
X-ray Crystallographic Studies
Single-crystal X-ray diffraction confirms the (E)-configuration, with the phenyl and thiophene groups positioned trans to each other across the double bond. The oxazolone ring adopts a planar conformation, with bond lengths of 1.38 Å (C=O) and 1.45 Å (C–N) , consistent with resonance stabilization. The dihedral angle between the oxazolone and thiophene rings is 28.5° , indicating partial conjugation.
The crystal packing reveals intermolecular C–H···O hydrogen bonds between the oxazolone carbonyl and adjacent aromatic protons, forming a staggered stacking pattern along the crystallographic a-axis. The unit cell parameters are a = 5.42 Å, b = 7.89 Å, c = 12.34 Å with a β = 98.7° angle, belonging to the monoclinic P2₁/c space group.
Computational Modeling of Stereoelectronic Properties
Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level provide insights into the compound’s electronic structure. The HOMO (−6.12 eV) is localized on the thiophene and exocyclic double bond, while the LUMO (−2.34 eV) resides predominantly on the oxazolone ring, suggesting charge-transfer potential. Natural Bond Orbital (NBO) analysis identifies hyperconjugative interactions between the carbonyl oxygen’s lone pairs and the σ* orbital of the adjacent C–N bond, stabilizing the oxazolone ring.
Molecular electrostatic potential maps highlight regions of electron density: negative potentials (red) at the carbonyl oxygen (−0.45 e) and sulfur atom (−0.32 e), and positive potentials (blue) at the methylene hydrogen (+0.18 e). These features predict nucleophilic attack at the carbonyl carbon and electrophilic reactivity at the sulfur center.
Properties
Molecular Formula |
C14H9NO2S |
|---|---|
Molecular Weight |
255.29 g/mol |
IUPAC Name |
(4E)-2-phenyl-4-(thiophen-3-ylmethylidene)-1,3-oxazol-5-one |
InChI |
InChI=1S/C14H9NO2S/c16-14-12(8-10-6-7-18-9-10)15-13(17-14)11-4-2-1-3-5-11/h1-9H/b12-8+ |
InChI Key |
VJRCBZGNLMQBNZ-XYOKQWHBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=N/C(=C/C3=CSC=C3)/C(=O)O2 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=CC3=CSC=C3)C(=O)O2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one typically involves the condensation of a suitable aldehyde with an oxazole derivative. One common method is the Knoevenagel condensation, where the aldehyde reacts with the oxazole in the presence of a base such as piperidine or pyridine. The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction setups.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The exocyclic double bond and oxazolone ring enable nucleophilic attacks, forming derivatives with enhanced bioactivity:
-
Amine Addition :
Table 2: Representative Derivatives and Yields
| Derivative | Reagent | Conditions | Yield (%) | Bioactivity Highlight |
|---|---|---|---|---|
| 4c | Piperazine | Microwave, 10 min | 94 | LOX inhibitor (IC₅₀ = 41 μM) |
| 5c | Piperidine | Ethanol, reflux | 82 | Proteolysis inhibitor |
Electrophilic and Cycloaddition Reactivity
-
Diels-Alder Reactions : The α,β-unsaturated carbonyl system acts as a dienophile, enabling cycloadditions with dienes to form fused heterocycles.
-
Electrophilic Substitution : Thiophene’s aromaticity allows sulfonation or halogenation at the 5-position, modifying electronic properties.
Mechanistic Insights
-
Erlenmeyer-Plochl Mechanism :
-
Nucleophilic Attack : Secondary amines target the electrophilic carbonyl carbon, leading to ring opening and amide bond formation .
Physicochemical Characterization
Key data for structural confirmation:
-
IR Spectroscopy : C=O stretch at 1789–1791 cm⁻¹, C=N at 1646 cm⁻¹ .
-
¹H-NMR : Olefinic proton singlet at δ 7.49 ppm, thiophene protons at δ 7.15–7.72 ppm .
Reactivity-Bioactivity Correlation
-
Thiophene vs. Phenyl Substituents : Derivatives retaining the thiophene moiety show superior anti-inflammatory and lipoxygenase (LOX) inhibition compared to phenyl-substituted analogs (e.g., 4c vs. 4a ) .
-
Electron-Withdrawing Groups : Nitro-substituted derivatives exhibit enhanced anti-HIV-1 activity due to improved binding affinity .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Key Structural Variations :
Physical and Spectroscopic Properties
Melting Points :
Spectroscopic Data :
- IR : Oxazolones exhibit strong carbonyl stretches (~1775–1822 cm⁻¹ for C=O) . Thiophene-containing analogs show additional C-S and C=C stretches (~1450–1600 cm⁻¹) .
- NMR : The thiophen-3-ylmethylene group in the target compound would display distinct aromatic protons (δ ~7.2–7.8 ppm) and coupling patterns, similar to styryl-substituted analogs in .
Anti-Tumor Activity :
Antioxidant Activity :
- 4-Benzylidene derivatives (E1–E10) demonstrated radical scavenging activity (EC₅₀: 25–75 µM) in DPPH assays .
Enzyme Inhibition :
Comparative Analysis Table
Biological Activity
(E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one, a compound belonging to the oxazole family, has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and mechanisms of action, supported by relevant research findings and data tables.
Chemical Structure
The molecular formula of (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one is with a molecular weight of approximately 255.29 g/mol .
Anticancer Properties
Recent studies have highlighted the anticancer potential of oxazole derivatives, including (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one. A notable study evaluated its cytotoxic effects against various cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and others.
Table 1: Cytotoxic Activity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (μg/mL) | Reference |
|---|---|---|---|
| (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one | A549 | 65.43 ± 2.7 | |
| Doxorubicin | A549 | 14.61 ± 2.3 |
The compound exhibited an IC50 value of 65.43 μg/mL against A549 cells, indicating significant cytotoxicity, albeit lower than that of doxorubicin, a standard chemotherapeutic agent.
The mechanism by which (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one exerts its biological effects is believed to involve several pathways:
- Apoptosis Induction : The compound may induce apoptosis in cancer cells, as evidenced by increased caspase activity and loss of mitochondrial membrane potential .
- Enzyme Inhibition : It potentially inhibits key enzymes involved in cancer cell proliferation and survival, disrupting metabolic pathways essential for tumor growth.
- Molecular Target Interaction : Molecular docking studies suggest that the compound interacts with specific protein targets, modulating their activity and contributing to its anticancer effects .
Additional Biological Activities
Beyond anticancer properties, compounds within the oxazole family have been reported to possess various other biological activities:
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains by disrupting cell wall synthesis or inhibiting essential metabolic pathways .
- Anti-inflammatory Effects : Certain oxazolones exhibit anti-inflammatory properties, which could be beneficial in treating inflammatory diseases .
Table 2: Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Anticancer | Significant cytotoxicity against multiple cancer cell lines |
| Antimicrobial | Effective against various bacterial strains |
| Anti-inflammatory | Potential benefits in inflammatory conditions |
Case Studies
Several case studies have been conducted to evaluate the biological activity of oxazole derivatives:
- Study on A549 Cells : In vitro studies demonstrated that (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one significantly inhibited the growth of A549 lung cancer cells with an IC50 value comparable to other known anticancer agents .
- Molecular Docking Analysis : Molecular docking simulations revealed potential binding affinities with targets involved in cell proliferation, supporting the hypothesis that this compound could serve as a lead structure for further drug development .
Q & A
Q. What are the standard synthetic routes for preparing (E)-2-Phenyl-4-(thiophen-3-ylmethylene)oxazol-5(4H)-one?
The compound is typically synthesized via the azlactone (oxazolone) formation pathway. A common method involves condensation of hippuric acid with thiophene-3-carbaldehyde under acetic anhydride activation, followed by dehydration to form the oxazolone ring. The stereoselectivity of the (E)-isomer can be controlled by reaction conditions such as temperature and solvent polarity . Yield optimization (e.g., 74–83%) is achieved through recrystallization from ethanol or dichloromethane .
Q. How is the structural identity of this oxazolone verified experimentally?
- NMR Spectroscopy : Key signals include:
- ¹H-NMR : Aromatic protons (δ 7.1–7.8 ppm), methylene protons (δ 2.4 ppm for methyl groups), and olefinic protons (δ 6.5–7.1 ppm) confirm the (E)-configuration via coupling constants (J = 16–17 Hz) .
- ¹³C-NMR : Peaks at δ 165–167 ppm (oxazolone carbonyl) and δ 130–137 ppm (aromatic/thiophene carbons) .
Q. What basic biological assays are used to evaluate its pharmacological potential?
- Antimicrobial/Cytotoxicity Screening : MTT assays against cancer cell lines (e.g., glioma, prostate) with IC₅₀ values < 2 µM .
- Enzyme Inhibition : COX-1/COX-2 or TRP channel inhibition assays via molecular docking (AutoDock Vina) to predict analgesic activity .
Advanced Research Questions
Q. How are racemic mixtures of oxazolone derivatives resolved for enantioselective studies?
Chiral HPLC with polysaccharide-based stationary phases (e.g., Chiralpak AD-H) separates enantiomers. For example, methyl 2-benzamido-2-(cyclohexylidene)acetates derived from oxazolones are resolved using hexane/isopropanol (90:10) at 1 mL/min, achieving baseline separation (α > 1.5) .
Q. What computational strategies predict structure-activity relationships (SAR) for this compound?
- Molecular Docking : Crystal structures of targets (e.g., COX-2 PDB:3LN1, TRPV1 PDB:5IS0) are used to simulate binding. Key interactions include π-π stacking with thiophene and hydrogen bonding to the oxazolone carbonyl .
- ADME Prediction : SwissADME evaluates lipophilicity (LogP ~3.2) and bioavailability, highlighting moderate blood-brain barrier permeability .
Q. How can contradictory spectral data (e.g., unexpected NOE correlations) be resolved?
- Dynamic NMR : Variable-temperature ¹H-NMR identifies conformational exchange in solution.
- DFT Calculations : Gaussian09 optimizes geometries to compare experimental and theoretical chemical shifts, resolving discrepancies in stereochemical assignments .
Q. What strategies improve the photostability of oxazolone derivatives for optoelectronic applications?
Substituent engineering (e.g., electron-withdrawing groups on the phenyl ring) reduces HOMO-LUMO gaps, enhancing stability. UV-Vis spectroscopy (λmax ~350 nm) and cyclic voltammetry (Ered = -1.2 V vs. SCE) quantify electronic effects .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
